Hexanedioic acid, 3,3-diphenyl-
Description
Properties
CAS No. |
93878-29-6 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3,3-diphenylhexanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-16(20)11-12-18(13-17(21)22,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20)(H,21,22) |
InChI Key |
POGCKUWIJXQYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction proceeds via a radical-anionic mechanism initiated by finely dispersed sodium or potassium in a polar aprotic solvent. Styrene monomers undergo selective dimerization in the presence of a polycyclic aromatic catalyst (e.g., o-terphenyl), forming a dialkali metal intermediate. The solvent system, typically ethylene glycol diethyl ether, stabilizes the reactive intermediates while suppressing polymerization side reactions.
Critical Reaction Parameters:
- Temperature: Maintained below 0°C to favor dimerization over polymerization.
- Catalyst Loading: 1–10 mol% o-terphenyl relative to styrene.
- Solvent-to-Styrene Ratio: 10:1 (v/w) to ensure homogeneity and heat dissipation.
Post-dimerization, the dialkali metal intermediate is treated with solid carbon dioxide (CO₂), yielding the diphenyladipate salt. Subsequent acidification with hydrochloric acid (HCl) liberates the free dicarboxylic acid.
Optimization of Reaction Conditions
Optimization studies highlight the interdependence of solvent choice, alkali metal dispersion, and reaction duration. Substituting sodium with potassium marginally enhances reaction rates but necessitates stricter moisture control. Ethylene glycol diethyl ether outperforms alternatives like tetrahydrofuran (THF) due to its higher dielectric constant, which stabilizes the anionic intermediates.
Table 1: Standardized Reaction Conditions for Styrene Dimerization
| Parameter | Specification | Purpose |
|---|---|---|
| Alkali Metal | Finely dispersed Na or K | Initiate radical-anionic dimerization |
| Solvent | Ethylene glycol diethyl ether | Stabilize intermediates, dissipate heat |
| Catalyst | o-Terphenyl (1–10 mol%) | Direct selectivity toward dimerization |
| Temperature | <0°C | Suppress polymerization side reactions |
| Carbonation Agent | Solid CO₂ | Introduce carboxylate groups |
| Acidification Agent | Concentrated HCl | Protonate carboxylate to free acid |
Purification and Isolation Techniques
Crude 3,3-diphenylhexanedioic acid is purified via alkaline extraction and reprecipitation. The product is dissolved in hot 10% sodium hydroxide (NaOH), filtered to remove insoluble byproducts, and acidified with HCl to precipitate the pure dicarboxylic acid. Air-drying yields a crystalline solid with a melting point of 228–230°C, consistent with literature values.
Comparative Analysis of Alternative Synthesis Routes
While the styrene dimerization route dominates, exploratory methods such as halogenation of preformed diphenyladipic acid have been documented. Chlorination with elemental chlorine in chloroform or carbon tetrachloride introduces labile chain chlorine atoms, which are hydrolyzable under alkaline conditions to yield hydroxylated derivatives. However, these pathways are ancillary to the primary synthesis and cater to niche applications in flame-retardant polymers.
Industrial Applications and Derivatives
3,3-Diphenylhexanedioic acid serves as a precursor for diesters (e.g., diisooctyl ester) and polyamide resins. Its chlorinated derivatives exhibit compatibility with polyvinyl chloride (PVC), enhancing thermal stability and plasticizer retention. Amide derivatives, synthesized via reaction with thionyl chloride and amines, find use in high-performance lubricants.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Hexanedioic acid, 3,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which hexanedioic acid, 3,3-diphenyl- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of phenyl groups can enhance its binding affinity to certain molecular targets, leading to specific biological activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
Hexanedioic Acid (Adipic Acid)
Hexanedioic Acid, Bis(2-Ethylhexyl) Ester
Hexanedioic Acid, 3,3-Diphenyl-
- Bioactivity: Phenyl groups may enhance antifungal or anticancer activity, as seen in other diphenyl-substituted compounds (e.g., diphenyl ethers in EDCs) .
Bioactive Performance in Antifungal Contexts
Key Findings :
Industrial and Environmental Impact
Notes:
- Adipic acid’s thermodynamics (e.g., solubility in ethanol: 1.4 g/100 mL at 20°C) contrast sharply with ester derivatives, which are more lipophilic .
- The diphenyl variant’s environmental persistence may require regulatory scrutiny, akin to phthalates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
